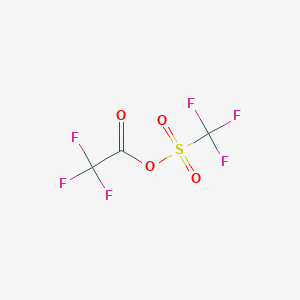

Trifluoroacetyl triflate

Vue d'ensemble

Description

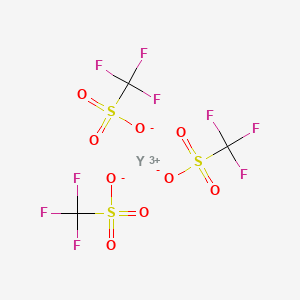

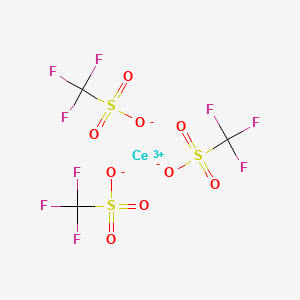

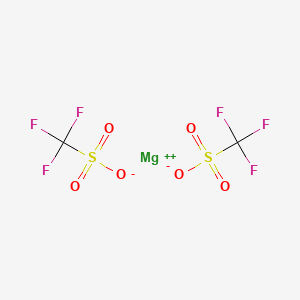

Trifluoroacetyl triflate is a colorless liquid . It is a powerful trifluoroacetylating reagent .

Synthesis Analysis

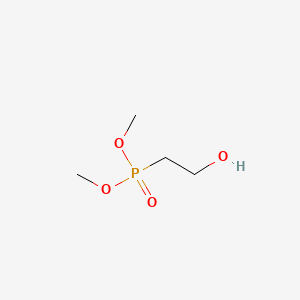

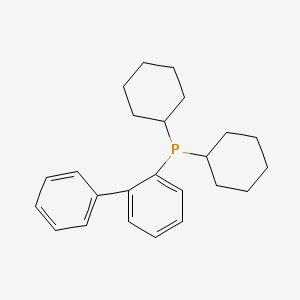

Trifluoroacetyl triflate is synthesized from the reaction of trifluoroacetic acid (TFA) and triflic acid (TfOH) in the presence of powdered phosphorus oxide (P2O5) and dried fine sand . The product is then distilled at a bath temperature of 240°C .Molecular Structure Analysis

The molecular formula of Trifluoroacetyl triflate is C3F6O4S . Its molecular weight is 246.08 g/mol .Chemical Reactions Analysis

Trifluoroacetyl triflate is considered a potent trifluoromethyl synthon, used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . It has been used in coupling and annulation reactions .Physical And Chemical Properties Analysis

Trifluoroacetyl triflate is a clear, colorless liquid . It has a molecular weight of 246.08 g/mol . It is stored at a temperature between 0-10°C .Applications De Recherche Scientifique

Conformational Analysis

Trifluoroacetyl triflate (TFAT) has been investigated through experimental vibrational methods and density functional theory (DFT) calculations . The conformations of TFAT were studied using gas-phase FTIR, liquid-phase Raman, and Ar matrix FTIR spectroscopy . The potential energy surface was computed using the B3P86/6-31+g

Mécanisme D'action

Target of Action

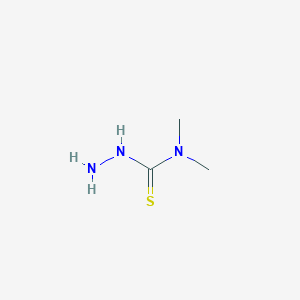

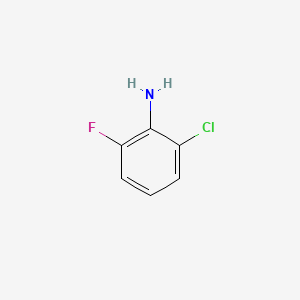

Trifluoroacetyl triflate (TFAT) is a potent trifluoroacetylating agent . Its primary targets are various nucleophilic molecules, including alcohols , amines , aromatic activated substrates , covalent fluorides , and halides . These targets play a crucial role in organic synthesis, where they act as reactants that undergo trifluoroacetylation reactions .

Mode of Action

TFAT interacts with its targets by donating a trifluoroacetyl group . This group is highly reactive, enabling TFAT to readily react with several types of nucleophiles under mild conditions . The trifluoroacetyl group can be easily removed under mildly basic conditions, making it a useful tool for the protection or activation of functional groups in organic and bioorganic chemistry .

Biochemical Pathways

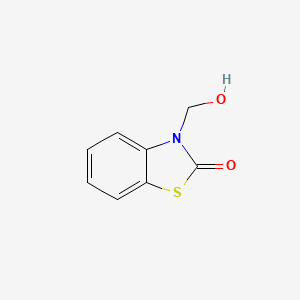

The trifluoroacetylation reaction facilitated by TFAT is a key step in the construction of trifluoromethylated compounds . This reaction can lead to the synthesis of various trifluoromethyl-heterocycles such as benzothiadiazines, pyrazoles, benzodiazepines, thieno-thiazines, isoxazoles, and pyrimidines . These compounds are often used as intermediates in drug synthesis .

Pharmacokinetics

Its high reactivity and the resulting trifluoroacetylation reactions can significantly influence the absorption, distribution, metabolism, and excretion (adme) properties of the resulting compounds .

Result of Action

The result of TFAT’s action is the formation of trifluoromethylated compounds . These compounds have diverse applications, particularly in medicinal chemistry, where the trifluoromethyl group can dramatically affect the electronic density of the molecule and change its interaction with the receptor site .

Action Environment

The action of TFAT is influenced by environmental factors such as the choice of solvents. Due to its high reactivity, TFAT imposes limitations on the choice of solvents for these reactions, with benzene, saturated hydrocarbons, and common halogenates solvents being among the few compatible options . Furthermore, the conformation of TFAT can vary depending on the environment, with the syn–anti conformer being the most prevalent in the vapor phase at room temperature .

Safety and Hazards

Orientations Futures

Trifluoroacetimidoyl halides, which include Trifluoroacetyl triflate, are considered potent trifluoromethyl synthons. They have found extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and materials science . Future research may focus on their synthetic applications and potentials in the construction of valuable trifluoromethyl-containing molecules .

Propriétés

IUPAC Name |

trifluoromethylsulfonyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O4S/c4-2(5,6)1(10)13-14(11,12)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJGTOABGBFQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370610 | |

| Record name | Trifluoroacetyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68602-57-3 | |

| Record name | Trifluoroacetyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetyl Triflate [Powerful Trifluoroacetylating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

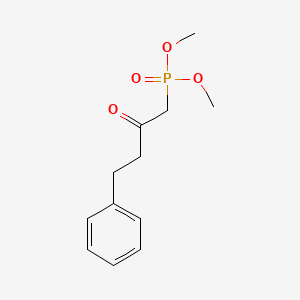

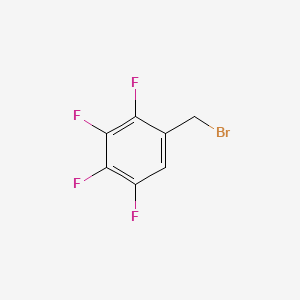

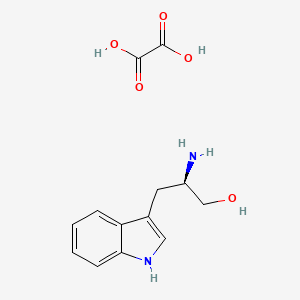

Feasible Synthetic Routes

Q & A

Q1: What makes trifluoroacetyl triflate such a potent electrophile, and how does this property translate to its synthetic utility?

A: Trifluoroacetyl triflate (CF3COOTf) owes its high electrophilicity to the combined electron-withdrawing effects of the trifluoroacetyl (CF3CO-) and triflate (-OTf) groups. [, ] This characteristic renders it highly reactive towards nucleophilic species, making it a valuable reagent for introducing the trifluoroacetyl group into various molecules. [, ]

Q2: The research mentions the selective synthesis of benzofurans and dihydrobenzofurans. How does trifluoroacetyl triflate enable this selectivity?

A: The selectivity in synthesizing benzofurans and dihydrobenzofurans stems from the choice of reaction conditions when using trifluoroacetyl triflate. Reacting oxime ethers with trifluoroacetic anhydride (TFAA) leads to dihydrobenzofurans. [, ] Conversely, using trifluoroacetyl triflate in the presence of 4-dimethylaminopyridine (DMAP) results in aromatized benzofurans. [, ] This control over product formation highlights the versatility of trifluoroacetyl triflate in organic synthesis.

Q3: Can you elaborate on the mechanism by which trifluoroacetyl triflate facilitates the formation of indoles from enehydrazines?

A: The synthesis of indoles from enehydrazines using trifluoroacetyl triflate proceeds through a [, ]-sigmatropic rearrangement. [] Initially, the enehydrazine reacts with trifluoroacetyl triflate, leading to the formation of an N-trifluoroacetyl enehydrazine intermediate. This intermediate then undergoes a [, ]-sigmatropic rearrangement, followed by cyclization, to yield the final indole product. []

Q4: What are some of the advantages of using trifluoroacetyl triflate compared to other trifluoroacetylating agents?

A: Trifluoroacetyl triflate demonstrates several advantages over alternative trifluoroacetylating agents. It exhibits exceptional reactivity, enabling reactions to occur under milder conditions. [, ] Additionally, it demonstrates high selectivity in certain reactions, such as the selective formation of benzofurans or dihydrobenzofurans depending on the reaction conditions. [, ] This selectivity allows chemists to synthesize desired products with greater control and efficiency.

Q5: Are there any notable applications of trifluoroacetyl triflate in the synthesis of natural products?

A: Yes, the research highlights the successful application of trifluoroacetyl triflate in the formal total synthesis of (±)-lunarine, a natural product with potential biological activity. [] This example underscores the utility of trifluoroacetyl triflate as a tool for complex molecule synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.